molecular formula C18H20N6 B2901274 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380174-69-4

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2901274
CAS No.: 2380174-69-4
M. Wt: 320.4
InChI Key: BFXLYNHCTWPWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the dimethylpyrimidine group via further substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and proliferation. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its combined structural features, which confer a distinct set of biological activities. Its ability to inhibit protein kinases makes it a promising candidate for anticancer drug development, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-14(2)20-12-21-18(13)24-9-7-23(8-10-24)17-11-19-15-5-3-4-6-16(15)22-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXLYNHCTWPWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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